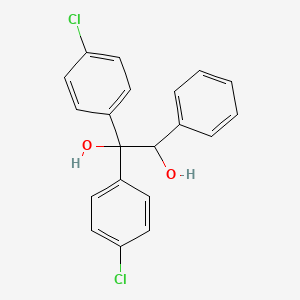
N-(Trimethyl-D9-silyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trimethyl-D9-silyl)imidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its utility as a silylating agent, which means it can introduce a trimethylsilyl group into other molecules. This property makes it valuable in various chemical reactions, particularly in organic synthesis and analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Trimethyl-D9-silyl)imidazole can be synthesized through the reaction of imidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Trimethyl-D9-silyl)imidazole undergoes various types of chemical reactions, including:
Silylation Reactions: It reacts with alcohols and phenols to form trimethylsilyl ethers.
Substitution Reactions: It can react with esters to form imidazolides.
Aromatization Reactions: It is used in the aromatization of the A-ring of steroids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Alcohols and phenols for silylation reactions.
- Esters for substitution reactions.
- Steroids for aromatization reactions .
Major Products Formed
The major products formed from these reactions include:
- Trimethylsilyl ethers from silylation reactions.
- Imidazolides from substitution reactions.
- Aromatized steroids from aromatization reactions .
Wissenschaftliche Forschungsanwendungen
N-(Trimethyl-D9-silyl)imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a silylating agent in organic synthesis to protect hydroxyl groups and other functional groups.
Biology: It is employed in the derivatization of carbohydrates for gas chromatography analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(Trimethyl-D9-silyl)imidazole involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through nucleophilic substitution, where the nitrogen atom in the imidazole ring acts as a nucleophile, attacking the silicon atom in the trimethylsilyl group. This results in the formation of a new bond between the silicon and the target molecule, effectively silylating it .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Trimethyl-D9-silyl)imidazole include:
- N-(Trimethylsilyl)acetamide
- Iodotrimethylsilane
- Pyridine sulfur trioxide
- Chlorotrimethylsilane
- Bromotrimethylsilane
Uniqueness
This compound is unique due to its high reactivity and selectivity as a silylating agent. It offers advantages in terms of reaction efficiency and product yield compared to other silylating agents. Additionally, its ability to silylate a wide range of functional groups makes it a versatile reagent in both laboratory and industrial settings .
Eigenschaften
Molekularformel |
C6H12N2Si |
|---|---|
Molekulargewicht |
149.31 g/mol |
IUPAC-Name |
imidazol-1-yl-tris(trideuteriomethyl)silane |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
YKFRUJSEPGHZFJ-GQALSZNTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N1C=CN=C1 |
Kanonische SMILES |
C[Si](C)(C)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


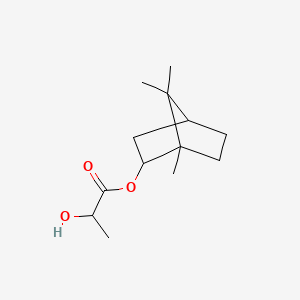
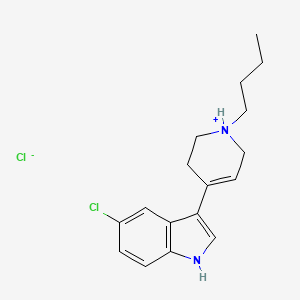
![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
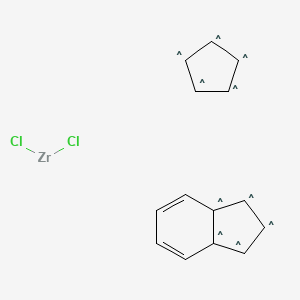
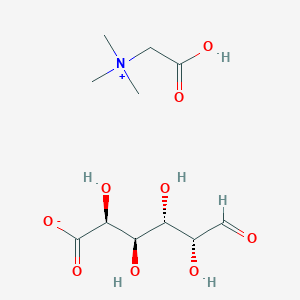

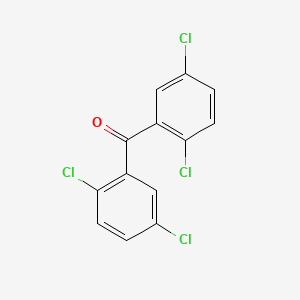
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
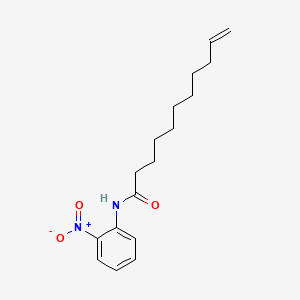

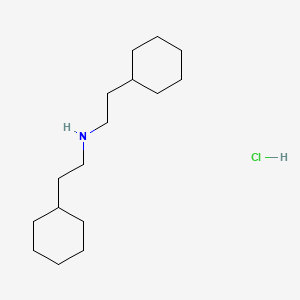
![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)
